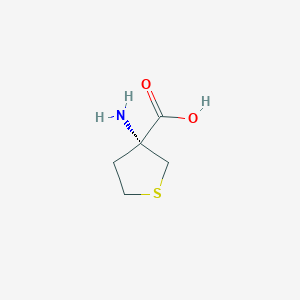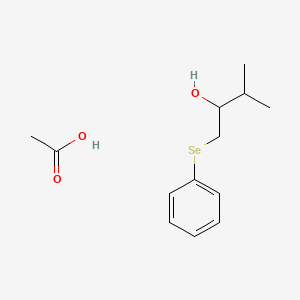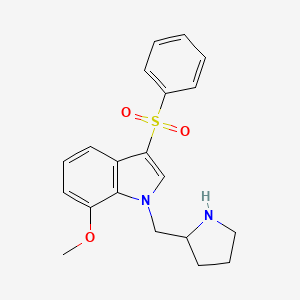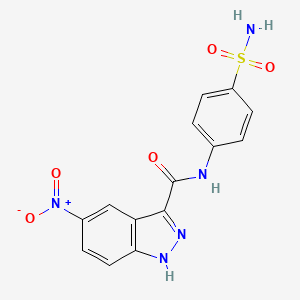
(3R)-3-aminothiolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Amino-tetrahydro-thiophene-3-carboxylic acid is a chiral amino acid derivative characterized by the presence of a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a thiophene derivative.
Amination: Introduction of the amino group at the 3-position of the thiophene ring.
Carboxylation: Introduction of the carboxylic acid group at the 3-position.
Chirality Induction: Ensuring the ®-configuration through chiral catalysts or resolution methods.
Industrial Production Methods
Industrial production methods may involve:
Catalytic Hydrogenation: Using metal catalysts to hydrogenate thiophene derivatives.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer.
High-Pressure Reactions: Utilizing high-pressure conditions to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-tetrahydro-thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the amino group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology
Enzyme Inhibitor: Acts as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Metabolic Studies: Used in studies to understand metabolic pathways involving sulfur-containing amino acids.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases related to sulfur metabolism.
Diagnostic Agent: Used in diagnostic assays to detect enzyme activity.
Industry
Polymer Synthesis: Utilized in the production of sulfur-containing polymers with unique properties.
Agriculture: Explored as a potential additive in fertilizers to enhance sulfur content.
Mechanism of Action
®-3-Amino-tetrahydro-thiophene-3-carboxylic acid exerts its effects through:
Enzyme Interaction: Binds to enzyme active sites, inhibiting their activity.
Metabolic Pathways: Participates in metabolic pathways involving sulfur-containing compounds.
Molecular Targets: Targets specific proteins and enzymes, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
Cysteine: A sulfur-containing amino acid with a similar structure but different functional groups.
Methionine: Another sulfur-containing amino acid with a different side chain.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group at a different position.
Uniqueness
Chirality: The ®-configuration provides unique stereochemical properties.
Thiophene Ring: The presence of a thiophene ring distinguishes it from other amino acids.
Functional Groups: The combination of amino and carboxylic acid groups in a thiophene ring is unique.
This detailed article provides a comprehensive overview of ®-3-Amino-tetrahydro-thiophene-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C5H9NO2S |
|---|---|
Molecular Weight |
147.20 g/mol |
IUPAC Name |
(3R)-3-aminothiolane-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1 |
InChI Key |
SAKWWHXZZFRWCN-YFKPBYRVSA-N |
Isomeric SMILES |
C1CSC[C@@]1(C(=O)O)N |
Canonical SMILES |
C1CSCC1(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)


![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)

![1H-Indole-5-carbonitrile, 1-[2-(phenylmethoxy)benzoyl]-](/img/structure/B12533832.png)

![6-[3-(3,4-Dichlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533839.png)
![2,2'-[Hexane-1,6-diylbis(oxy)]bis[5-(3-phenoxypropoxy)pentanoic acid]](/img/structure/B12533853.png)

![{2-[4-(2-Aminoethyl)phenyl]ethyl}silanetriol](/img/structure/B12533866.png)
